1',3'-dimethylspiro[cyclohexane-1,8'-purine]-2',6'(1'H,3'H)-dione
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Description
The compound is a spiro compound, which is a type of compound where two rings share a single atom. In this case, the shared atom is part of both a cyclohexane ring and a purine ring . The ‘1,3’-dimethyl’ part suggests that there are two methyl groups attached to the 1st and 3rd positions of one of the rings.
Molecular Structure Analysis
The cyclohexane part of the molecule would likely adopt a chair conformation, which is the most stable form . The purine ring is a heterocyclic aromatic ring, which means it’s flat and contains nitrogen atoms .Physical and Chemical Properties Analysis
The properties of this compound would depend on the exact structure and the positions of the methyl groups. Generally, the presence of an aromatic ring could make the compound relatively stable, and the spiro configuration could influence its 3D shape .Mechanism of Action
Future Directions
Properties
IUPAC Name |
1',3'-dimethylspiro[cyclohexane-1,8'-purine]-2',6'-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2/c1-15-9-8(10(17)16(2)11(15)18)13-12(14-9)6-4-3-5-7-12/h3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIOWKHTTGCXPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC3(CCCCC3)N=C2C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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